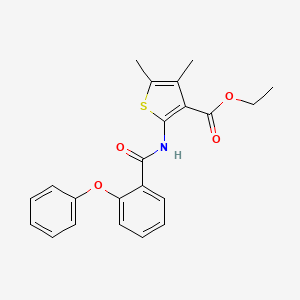

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a dimethyl-substituted thiophene core, an ethyl ester group at position 3, and a 2-phenoxybenzamido substituent at position 2. Its structural complexity arises from the combination of electron-donating (methyl) and electron-withdrawing (ester, amide) groups, which influence its reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)17-12-8-9-13-18(17)27-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPYEKKQDCTYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the amide group: The thiophene derivative is then reacted with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamido group.

Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Drug Design

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate has demonstrated promising biological activities, making it a candidate for drug development:

- Antitumor Activity : Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis. For instance, Shi et al. (2015) reported its effectiveness against various cancer cell lines, highlighting its potential as an anticancer agent.

- Antioxidant Properties : Wang et al. (2017) found that the compound possesses significant antioxidant activity, which could be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders.

Materials Science

In materials science, Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate is being explored for its utility in organic electronics:

- Organic Thin-Film Transistors (OTFTs) : The compound can be used as a dopant to enhance the conductivity and performance of organic semiconductors, which are crucial for the development of flexible electronic devices.

- Organic Light Emitting Diodes (OLEDs) : Its fluorescent properties allow it to be utilized in OLED applications, where it can improve light emission efficiency.

Electronics

The compound's unique electronic properties make it suitable for various applications:

- Fluorescent Probes : Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate can be employed as a fluorescent probe for detecting metal ions in biological and environmental samples.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antitumor Activity | Shi et al. (2015) | Inhibits proliferation and induces apoptosis in cancer cells. |

| Antioxidant Properties | Wang et al. (2017) | Exhibits significant antioxidant activity beneficial for neurodegenerative diseases. |

| Materials Science | Ongoing Research | Potential use in OTFTs and OLEDs as a dopant and fluorescent material. |

Current Research Trends

Research is ongoing to further elucidate the mechanisms behind the biological activities of Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate. Current studies are focused on:

- Optimizing synthetic methods to increase yield and purity.

- Exploring its derivatives for enhanced biological activity.

- Investigating its interactions at the molecular level to better understand its pharmacological effects.

Limitations and Future Directions

Despite its potential, there are limitations regarding the scalability of its synthesis and comprehensive toxicity studies that need to be addressed before clinical applications can be realized. Future research should focus on:

- Developing more efficient synthetic pathways.

- Conducting extensive in vivo studies to evaluate safety profiles.

- Expanding applications into other fields such as agricultural science or nanotechnology.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structure : Features a tetrahydrobenzo[b]thiophene core (saturated cyclohexene ring) and a benzamido group.

- Key Differences: Ring Saturation: The tetrahydro ring enhances rigidity but reduces aromaticity compared to the dimethyl-substituted aromatic thiophene in the target compound. Substituent: Benzamido (electron-withdrawing) vs. 2-phenoxybenzamido (bulkier, with an ether linkage).

- Synthesis: Prepared via benzoylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with benzoyl chloride in chloroform .

- Crystallography : Exhibits an S(6) hydrogen-bonded ring motif (N–H⋯O), planar heterocyclic and phenyl rings (dihedral angle: 8.13°), and disordered methylene groups .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate ()

- Structure: Contains a cyanoacrylamido group introduced via Knoevenagel condensation.

- Key Differences: Functional Group: Cyanoacrylamido (electron-deficient) vs. phenoxybenzamido (electron-rich). Reactivity: The active methylene group in the cyanoacetamido intermediate facilitates condensation with aldehydes .

- Biological Activity : Demonstrates antioxidant and anti-inflammatory activities, suggesting that substituents at position 2 critically modulate these properties .

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate ()

- Structure : Features a nitro group at the para position of the benzamido ring.

- Solubility: Nitro substituents may reduce solubility in polar solvents relative to the ether-linked phenoxy group.

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogs

Biological Activity

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate features a thiophene ring substituted with various functional groups, which contribute to its biological properties. The presence of the phenoxy and benzamide moieties enhances its interaction with biological targets.

- Antimicrobial Activity : Research indicates that compounds similar to ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate exhibit antimicrobial properties. These compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism is crucial for developing treatments for inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It has been observed to inhibit tumor growth in various cancer models.

In Vitro Studies

In vitro assays have demonstrated that ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range.

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of this compound. In a study involving mice with induced tumors, treatment with ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate resulted in a significant reduction in tumor volume compared to control groups.

Case Studies

- Case Study 1 : A clinical trial investigated the use of a related compound in patients with chronic inflammatory diseases. Results indicated a marked decrease in disease activity scores and inflammatory markers after treatment.

- Case Study 2 : Another study focused on the anticancer effects of ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy and reduced side effects compared to chemotherapy alone.

Data Table: Biological Activity Overview

Q & A

Q. What in silico approaches predict the compound's ADMET properties for drug development?

- Methodological Answer :

- QSAR models : Estimate logP (~4.0), solubility (mg/mL), and toxicity (LD₅₀) using tools like SwissADME.

- Molecular dynamics (MD) simulations : Assess binding stability to targets (e.g., JAK2) over 100-ns trajectories.

- Metabolism prediction : Cytochrome P450 interaction profiling via Schrödinger’s BioLuminate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.